![molecular formula C11H15Cl2NO3 B261404 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL](/img/structure/B261404.png)
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorobenzyl group attached to an amino alcohol backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-amino-2-(hydroxymethyl)-1,3-propanediol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.
Procedure: The 2,4-dichlorobenzyl chloride is added dropwise to a solution of 2-amino-2-(hydroxymethyl)-1,3-propanediol in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-[(2,4-Dichlorobenzyl)amino]-2-formyl-1,3-propanediol.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: A simpler analog without the dichlorobenzyl group.
2-[(2,4-Dichlorophenyl)amino]-2-(hydroxymethyl)-1,3-propanediol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C11H15Cl2NO3 |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15Cl2NO3/c12-9-2-1-8(10(13)3-9)4-14-11(5-15,6-16)7-17/h1-3,14-17H,4-7H2 |
InChI Key |
QMEMXGDWCRTYKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B261342.png)
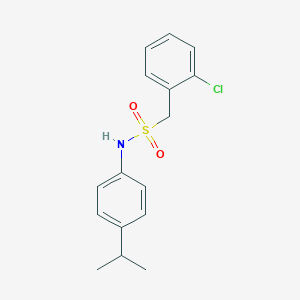
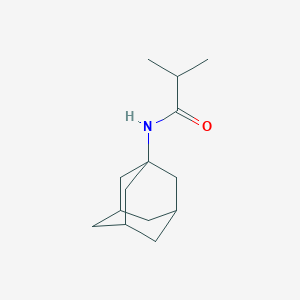

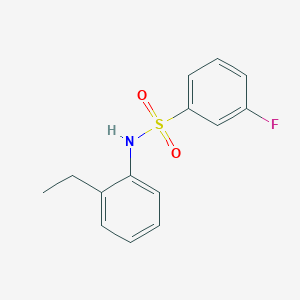
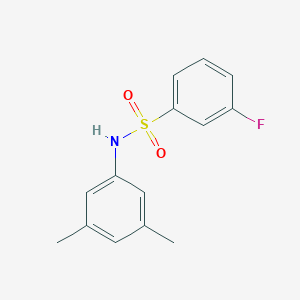
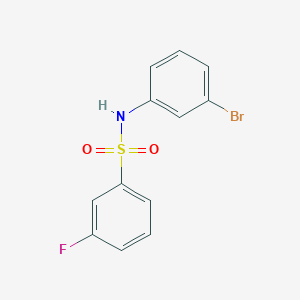
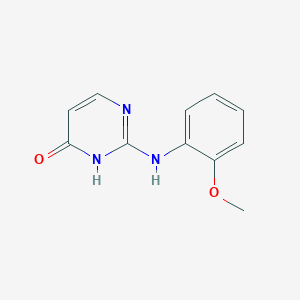
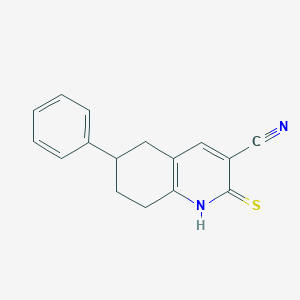
![1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-](/img/structure/B261369.png)
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
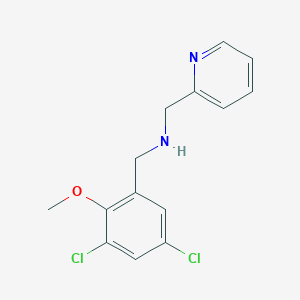
![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
